Cas no 54925-87-0 (H-Lys-Phe-Lys-OH acetate salt)
H-Lys-Phe-Lys-OH acetate salt Chemical and Physical Properties
Names and Identifiers
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- L-Lysine,L-lysyl-L-phenylalanyl-
- (2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid
- H-LYS-PHE-LYS-OH
- 1b40
- L-Lysine,N2-(N-L-lysyl-L-phenylalanyl)
- Lys-phe-lys
- Lysyl-phenylalanyl-lysine
- L-Lysyl-L-phenylalanyl-L-lysine
- DTXSID60203439
- AKOS040752859
- 54925-87-0
- L-Lysine, N2-(N-L-lysyl-L-phenylalanyl)-
- CHEBI:160198
- H-Lys-Phe-Lys-OH acetate salt
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- Inchi: 1S/C21H35N5O4/c22-12-6-4-10-16(24)19(27)26-18(14-15-8-2-1-3-9-15)20(28)25-17(21(29)30)11-5-7-13-23/h1-3,8-9,16-18H,4-7,10-14,22-24H2,(H,25,28)(H,26,27)(H,29,30)/t16-,17-,18-/m0/s1
- InChI Key: AZOFEHCPMBRNFD-BZSNNMDCSA-N
- SMILES: O=C([C@H](CC1C=CC=CC=1)NC([C@H](CCCCN)N)=O)N[C@H](C(=O)O)CCCCN
Computed Properties
- Exact Mass: 421.26900
- Monoisotopic Mass: 421.268905
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 30
- Rotatable Bond Count: 17
- Complexity: 568
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.5
- Topological Polar Surface Area: 202
Experimental Properties
- Density: 1.22
- Boiling Point: 691.4°C at 760 mmHg
- Flash Point: 372°C
- Refractive Index: 1.581
- PSA: 173.56000
- LogP: 2.75130
H-Lys-Phe-Lys-OH acetate salt Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H246090-50mg |
H-Lys-Phe-Lys-OH acetate salt |
54925-87-0 | 50mg |
$ 430.00 | 2022-06-04 | ||
| TRC | H246090-100mg |
H-Lys-Phe-Lys-OH acetate salt |
54925-87-0 | 100mg |
$ 710.00 | 2022-06-04 | ||
| TRC | H246090-250mg |
H-Lys-Phe-Lys-OH acetate salt |
54925-87-0 | 250mg |
$ 1415.00 | 2022-06-04 |
H-Lys-Phe-Lys-OH acetate salt Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on H-Lys-Phe-Lys-OH acetate salt
Professional Introduction to Compound with CAS No. 54925-87-0 and Product Name: H-Lys-Phe-Lys-OH acetate salt
The compound with the CAS number 54925-87-0 and the product name H-Lys-Phe-Lys-OH acetate salt represents a significant advancement in the field of biochemical research and pharmaceutical development. This compound, a synthetic peptide derivative, has garnered considerable attention due to its unique structural properties and potential applications in various therapeutic areas. The molecular structure of H-Lys-Phe-Lys-OH acetate salt consists of a sequence of amino acids linked by peptide bonds, with the addition of an acetic acid salt form to enhance solubility and stability.
Recent research has highlighted the importance of peptide-based compounds in drug design and development. Peptides such as H-Lys-Phe-Lys-OH acetate salt have shown promise in modulating biological pathways and interacting with specific target proteins. The sequence of amino acids in this compound, particularly the presence of lysine and phenylalanine residues, contributes to its ability to bind effectively with certain enzymes and receptors. This binding affinity has been explored in studies aimed at developing novel therapeutic agents for conditions ranging from inflammatory diseases to neurodegenerative disorders.
In the realm of pharmaceutical research, the synthesis and characterization of H-Lys-Phe-Lys-OH acetate salt have been instrumental in understanding the mechanisms of peptide action. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, have been employed to elucidate the structural properties of this compound. These techniques provide detailed insights into the conformational dynamics and binding interactions of H-Lys-Phe-Lys-OH acetate salt, which are crucial for optimizing its pharmacological activity.
The acetic acid salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for formulation into drug delivery systems. This property is particularly advantageous for developing injectable formulations or oral medications where bioavailability is a critical factor. The improved solubility also facilitates its use in high-throughput screening assays, where large quantities of peptide compounds are tested for biological activity.
One of the most compelling aspects of H-Lys-Phe-Lys-OH acetate salt is its potential role in modulating immune responses. Peptides derived from natural proteins have been extensively studied for their ability to interact with immune cells and cytokines. The sequence present in H-Lys-Phe-Lys-OH acetate salt mimics certain motifs found in immunomodulatory peptides, suggesting that it may have similar effects on immune function. Preclinical studies have begun to explore these possibilities, with initial results indicating that this compound can influence cytokine production and immune cell proliferation.
Furthermore, the structural similarity between H-Lys-Phe-Lys-OH acetate salt and known bioactive peptides has opened up avenues for developing targeted therapies. By leveraging computational modeling and molecular docking techniques, researchers can predict how this compound interacts with specific biological targets. These insights are invaluable for designing drugs that exhibit high selectivity and low toxicity. The ability to fine-tune the structure of peptides like H-Lys-Phe-Lys-OH acetate salt allows for the development of customized therapeutic agents tailored to individual patient needs.
The synthesis of H-Lys-Phe-Lys-OH acetate salt involves a multi-step process that requires precise control over reaction conditions and purification techniques. Solid-phase peptide synthesis (SPPS) is a commonly used method for producing peptides of this complexity. This approach allows for the sequential addition of amino acids onto a resin support, followed by cleavage and purification steps to yield the final product. The use of high-performance liquid chromatography (HPLC) ensures that the synthesized peptide is free from impurities, which is essential for pharmaceutical applications.
Recent advancements in synthetic chemistry have enabled the production of complex peptides with greater efficiency and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers have revolutionized peptide manufacturing by reducing production times and improving yields. These innovations are particularly relevant for compounds like H-Lys-Phe-Lys-OH acetate salt, where large-scale production is necessary for clinical trials and commercialization.
The pharmacokinetic properties of H-Lys-Phe-Lys-OH acetate salt are another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for determining its therapeutic efficacy and safety profile. Animal models have been used to study these processes, providing valuable data on the compound's behavior within biological systems. These studies help identify potential pharmacokinetic interactions that could affect drug performance or cause adverse effects.
In conclusion, H-Lys-Phe-Lys-OH acetate salt represents a promising candidate for further development in pharmaceuticals due to its unique structural properties and potential biological activities. Ongoing research continues to uncover new applications for this compound, ranging from immunomodulation to targeted therapy development. As synthetic chemistry techniques advance, the production of complex peptides like 54925-87-0 will become more efficient, paving the way for innovative treatments across various medical disciplines.
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